molecular formula C23H21FN4OS B2508982 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 670270-59-4

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

Cat. No. B2508982
CAS RN: 670270-59-4
M. Wt: 420.51
InChI Key: GETINGCIUKMAFP-UHFFFAOYSA-N
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Description

The compound 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a synthetic molecule that appears to be designed for biological activity, potentially as a receptor ligand or enzyme inhibitor. The structure suggests it could interact with various proteins due to the presence of a thienopyrimidine core, a piperazine ring, and fluorophenyl and methoxyphenyl substituents, which are common in drug design for optimizing interactions with biological targets.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine compounds involves multi-step reactions that can introduce structural variety at different positions of the scaffold. For instance, a similar compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized using electrophilic fluorination of a trimethylstannyl precursor, which was obtained through palladium catalysis . Another study describes the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines with a focus on introducing substituents at various positions, which is relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is significant for their potential biological activities. The presence of a piperazine unit is a common feature in these molecules, which is known to be important for interaction with biological targets such as protein kinases . The fluorophenyl and methoxyphenyl groups attached to the core structure could influence the binding affinity and selectivity of the compound towards its targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions depending on the functional groups present. For example, the chloro-substituted thienopyrimidines can react with piperazine derivatives to form new compounds . The fluorine atom in the fluorophenyl group can be introduced through electrophilic fluorination, which is a common reaction in the synthesis of fluorinated organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of a fluorine atom can increase the lipophilicity of the compound, which is important for crossing biological membranes. The piperazine ring can act as a hydrogen bond donor or acceptor, affecting the solubility and binding properties of the compound. The methoxy group can also influence the electronic properties of the molecule, potentially affecting its reactivity .

Scientific Research Applications

Novel Compound Synthesis

Research on the synthesis of novel compounds derived from thieno[2,3-d]pyrimidine has shown promising results in creating anti-inflammatory and analgesic agents. A study conducted by Abu-Hashem, Al-Hussain, and Zaki (2020) detailed the synthesis of new heterocyclic compounds with significant inhibitory activity on COX-2 selectivity, demonstrating potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radiolabeled Antagonists for PET Studies

The compound has been explored as a radiolabeled antagonist for PET imaging studies, particularly in research related to serotonin receptors. Plenevaux et al. (2000) summarized research on [18F]p-MPPF, a 5-HT1A antagonist, including its chemistry, radiochemistry, and applications in animal and human studies for investigating serotonergic neurotransmission (Plenevaux et al., 2000).

Development of Anticancer Agents

The design and synthesis of thieno[3,2-d]pyrimidine derivatives, including piperazine units as potential anticancer agents, are based on the structure of protein tyrosine kinase inhibitors. This approach aims at creating effective therapies against cancer by inhibiting key proteins involved in cancer cell growth and proliferation (Min, 2012).

Antimicrobial Activity Evaluation

The synthesis and evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings have been undertaken to explore their antimicrobial activity. This research highlights the potential of such compounds to act against a variety of microorganism strains, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Yurttaş et al., 2016).

Exploration of Fluorescent Ligands

The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been reported, incorporating a 1-arylpiperazine structure. These compounds exhibit high receptor affinity and fluorescence properties, offering tools for receptor visualization and study in biological systems (Lacivita et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in various fields .

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c1-29-17-8-6-16(7-9-17)18-14-30-23-21(18)22(25-15-26-23)28-12-10-27(11-13-28)20-5-3-2-4-19(20)24/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETINGCIUKMAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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